6-Butylamino-1,3-dimethyluracil

Description

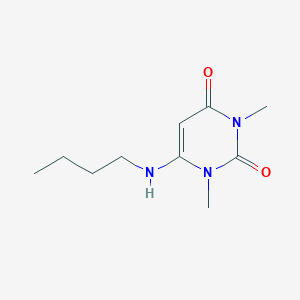

6-Butylamino-1,3-dimethyluracil (CAS 5770-46-7, molecular formula C₁₀H₁₇N₃O₂, MW 211.26) is a substituted uracil derivative featuring a butylamino group at the 6-position and methyl groups at the 1- and 3-positions . This compound is structurally related to other uracil-based molecules, which are widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The butylamino substituent introduces unique steric and electronic properties, distinguishing it from simpler uracil analogs.

Properties

IUPAC Name |

6-(butylamino)-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-4-5-6-11-8-7-9(14)13(3)10(15)12(8)2/h7,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVDHTAGKNRSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=O)N(C(=O)N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80367380 | |

| Record name | STK169392 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-46-7 | |

| Record name | STK169392 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80367380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butylamino-1,3-dimethyluracil typically involves the following steps:

Condensation Reaction: The starting material, 1,3-dimethyluracil, undergoes a condensation reaction with butylamine. This reaction is usually carried out in the presence of a condensing agent such as acetic anhydride.

Cyclization Reaction: The intermediate product from the condensation reaction undergoes cyclization to form the final compound. This step may require specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves:

Vacuum Reduced Pressure Distillation: This method is used to purify the intermediate products and remove any impurities.

Impinging Stream Reactor: The use of an impinging stream reactor allows for rapid mixing and efficient reaction between the reactants, leading to higher yields and better control over the particle size distribution of the final product

Chemical Reactions Analysis

Types of Reactions

6-Butylamino-1,3-dimethyluracil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the butylamino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

BDU has been studied for its antiviral properties. Research indicates that derivatives of 1,3-dimethyluracil can inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant in the context of RNA viruses, where similar compounds have shown promise as antiviral agents .

Anti-inflammatory Properties

Studies have suggested that BDU may exhibit anti-inflammatory effects by modulating immune responses. Its ability to inhibit certain enzymes involved in inflammatory pathways positions it as a candidate for developing therapies for conditions such as arthritis or asthma .

Cancer Research

The compound has also been evaluated in cancer research. Its structural similarity to nucleobases allows it to be incorporated into nucleic acids, potentially disrupting cancer cell proliferation. Preliminary studies indicate that BDU derivatives may possess cytotoxic effects against specific cancer cell lines .

Synthesis and Chemical Applications

Synthesis of Bioactive Compounds

BDU serves as a versatile building block in organic synthesis. It can undergo various chemical reactions to yield more complex structures, including those with potential pharmacological activity. For example, reactions involving BDU have led to the creation of novel pyrimidine derivatives that are being explored for their biological activities .

Catalysis in Organic Reactions

The compound has been utilized as a catalyst in several organic reactions, enhancing reaction rates and yields. Its role as a catalyst in the synthesis of substituted uracils demonstrates its utility in developing new synthetic methodologies .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Antiviral Activity (2024) | BDU derivatives showed significant inhibition of RNA viral replication in vitro. | Potential development of new antiviral drugs targeting RNA viruses. |

| Anti-inflammatory Research (2023) | BDU exhibited dose-dependent inhibition of inflammatory markers in cell cultures. | Could lead to new treatments for chronic inflammatory diseases. |

| Cancer Cell Proliferation Study (2022) | Certain BDU derivatives demonstrated cytotoxic effects on breast cancer cells (IC50 = 15 µM). | Suggests potential use in targeted cancer therapies. |

Mechanism of Action

The mechanism of action of 6-Butylamino-1,3-dimethyluracil involves its interaction with specific molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in various biochemical pathways.

Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and microbial growth

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 6-butylamino-1,3-dimethyluracil and their distinguishing features:

Key Observations :

- Reactivity: Unlike 5,6-diamino derivatives, which undergo cyclocondensation with halogenated chalcones , the butylamino group may sterically hinder similar reactions.

Reactivity and Functionalization

- Electrophilic Substitution: The 6-position in uracil derivatives is typically reactive. For example, 6-amino-1,3-dimethyluracil undergoes Michael additions and cyclizations , while this compound’s bulky substituent may reduce electrophilic attack at this site.

Physicochemical Properties

- Solubility: The butylamino group likely reduces aqueous solubility compared to 6-amino-1,3-dimethyluracil (purity ≥98% ).

- Thermal Stability : Methyl and butyl groups generally enhance stability, as seen in related compounds like 5-bromo-1,3-dimethyluracil, which forms bicyclic derivatives under thermal conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-amino-1,3-dimethyluracil, and how do purity levels impact experimental outcomes?

- Methodological Answer : The Traube method is a classical route, involving condensation of N,N-dimethylurea with cyanoacetic ester followed by cyclization and nitrosation to yield 6-amino-1,3-dimethyluracil . High-purity (>98%) DMAU is critical for reproducibility, as impurities (e.g., residual solvents or byproducts) can skew reaction kinetics or biological activity. For instance, impurities in lower-purity batches (90–95%) may inhibit enzyme binding in inhibition assays .

Q. How is 6-amino-1,3-dimethyluracil structurally characterized, and what analytical techniques are recommended?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For verifying substituent positions (e.g., methyl groups at N1/N3 and amino at C6) .

- X-ray Crystallography : Used to resolve regioselectivity in multicomponent reaction products (e.g., linear vs. angular pyridopyrimidinediones) .

- HPLC-MS : To quantify purity and detect trace impurities in pharmaceutical-grade DMAU .

Q. What purification strategies are effective for isolating 6-amino-1,3-dimethyluracil?

- Methodological Answer : Recrystallization using ethanol/water mixtures is commonly employed. For high-purity DMAU (>98%), silica gel chromatography or preparative HPLC may be necessary to remove polar byproducts (e.g., 5-nitroso derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in multicomponent reactions involving DMAU?

- Methodological Answer : Regioselectivity in reactions with aldehydes and ketones (e.g., cycloheptanone) depends on catalyst choice and steric effects. For example:

- Linear Products : Formed with 4-chloro-/4-bromobenzaldehyde using acid catalysts (e.g., nano-[Fe3O4@SiO2-Schiff base]) .

- Angular Products : Observed with bulky aldehydes (e.g., 4-cyanobenzaldehyde) under microwave-assisted conditions, attributed to steric hindrance directing cyclization .

- XRD and C NMR are critical for distinguishing regioisomers .

Q. What catalytic systems optimize the synthesis of pyrimido[4,5-b]quinolones from DMAU?

- Methodological Answer : Heterogeneous catalysts like nano-[Fe3O4@SiO2/N-propyl-Schiff base][ZnCl2] enhance yields (85–92%) and reduce reaction times (2–4 hrs) by activating aldehyde carbonyl groups and stabilizing intermediates. Comparative studies show superior performance over homogeneous catalysts (e.g., EtN) due to recyclability and reduced side reactions .

Q. How does DMAU interact with human glutathione reductase (GR) and carbonic anhydrase (CA), and what are the implications for drug design?

- Methodological Answer : DMAU acts as a competitive inhibitor of GR (IC ~12 µM) and CA I/II (IC ~8–15 µM), likely via binding to the enzyme active site through hydrogen bonding with the amino group and hydrophobic interactions with methyl substituents. These findings suggest potential as a scaffold for antimalarial or antitumor agents .

Q. What computational tools are used to predict the bioactivity of DMAU derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations model interactions between DMAU derivatives (e.g., 1,2,4-triazole hybrids) and target proteins (e.g., COX-2). Docking scores correlate with experimental antioxidant activity (IC values < 50 µM in DPPH assays) .

Data Contradiction & Optimization

Q. Why do yields vary in multicomponent reactions using DMAU across studies?

- Analysis : Discrepancies arise from:

- Catalyst Efficiency : Nano-catalysts (e.g., FeO-based systems) improve yields by 20–30% over traditional acids .

- Solvent Systems : Ethanol/water (7:3) enhances solubility of DMAU and intermediates compared to pure ethanol .

- Impurity Interference : Lower-purity DMAU (<95%) introduces side reactions (e.g., Schiff base formation with residual aldehydes) .

Q. How can researchers mitigate safety risks when handling DMAU?

- Methodological Answer : DMAU is a respiratory and skin irritant. Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Storage in airtight containers under nitrogen minimizes degradation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.